molecular formula C9H15IN4O B13632609 2-Amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanamide

2-Amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanamide

Cat. No.: B13632609
M. Wt: 322.15 g/mol
InChI Key: WIRYXZHWDGTFPC-UHFFFAOYSA-N
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Description

2-Amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanamide is a complex organic compound with a molecular formula of C9H14IN3O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanamide typically involves the coupling of 4-iodo-1H-pyrazole with a suitable amine precursor. One common method involves the reaction of 4-iodo-1H-pyrazole with ®-2-methyloxirane in the presence of potassium hydroxide in ethanol at 90°C for 12 hours . This reaction yields the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

2-Amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanamide involves its interaction with specific molecular targets. The iodine-substituted pyrazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-1H-pyrazole: A precursor in the synthesis of 2-Amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanamide.

    2-Amino-5-(1H-pyrazol-1-yl)-2-methylpentanamide: A similar compound without the iodine substitution.

Uniqueness

The presence of the iodine atom in this compound imparts unique chemical properties, such as increased reactivity and potential for specific biological interactions. This makes it distinct from other similar compounds and highlights its potential for specialized applications .

Properties

Molecular Formula

C9H15IN4O

Molecular Weight

322.15 g/mol

IUPAC Name

2-amino-5-(4-iodopyrazol-1-yl)-2-methylpentanamide

InChI

InChI=1S/C9H15IN4O/c1-9(12,8(11)15)3-2-4-14-6-7(10)5-13-14/h5-6H,2-4,12H2,1H3,(H2,11,15)

InChI Key

WIRYXZHWDGTFPC-UHFFFAOYSA-N

Canonical SMILES

CC(CCCN1C=C(C=N1)I)(C(=O)N)N

Origin of Product

United States

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